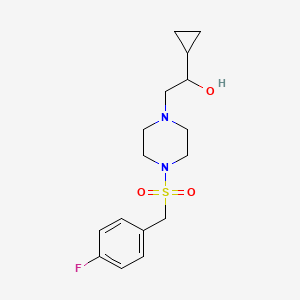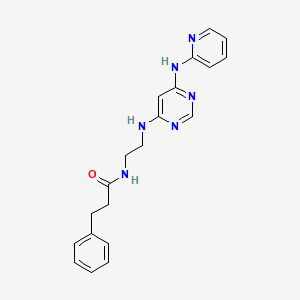![molecular formula C19H21N3O4 B2674092 3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide CAS No. 868970-84-7](/img/structure/B2674092.png)
3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide” is a chemical compound with the molecular formula C24H23N3O4 . It is also known by the synonym "WAY-272277" . The compound is part of the imidazo[1,2-a]pyridine class, which has been recognized for its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with three methoxy groups at the 3, 4, and 5 positions of the benzene ring. Attached to the benzamide nitrogen is a methyl group linked to an imidazo[1,2-a]pyridine ring . For a detailed structural analysis, a crystallographic study would be needed.Physical And Chemical Properties Analysis
The molecular weight of this compound is 417.45712 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Antimicrobial Activity
The compound 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide (a derivative of the mentioned compound) has demonstrated antimicrobial properties against Staphylococcus aureus at specific concentrations . Researchers are exploring its potential as an antimicrobial agent in pharmaceutical and clinical settings.
Antitumor Potential
Imidazo[1,2-a]pyridine derivatives, including this compound, have been characterized for their antitumor effects. These molecules exhibit promise in cancer research due to their ability to interfere with tumor growth and proliferation .
Hypoglycemic Effects
Some imidazo[1,2-a]pyridine derivatives have shown hypoglycemic activity. Researchers investigate their potential as agents for managing diabetes and related metabolic disorders .
Antiviral Properties
Certain derivatives of this compound exhibit antiviral effects. Their mechanisms of action are being studied, and they may contribute to the development of novel antiviral drugs .
Fluorescent Probes for Metal Ions
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for detecting mercury and iron ions in vitro and in vivo. Their unique properties make them valuable tools for metal ion sensing and imaging .
Pharmaceutical Ingredients
The imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients. Notable examples include zolimidine (an antiulcer drug), zolpidem (used for insomnia treatment and brain function restoration), and saripidem (a sedative and anxiolytic agent) .
These applications highlight the compound’s versatility and potential impact across diverse scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or additional applications, feel free to ask!
Orientations Futures
The imidazo[1,2-a]pyridine class of compounds, to which this compound belongs, has been recognized for its potential in drug discovery, particularly as antituberculosis agents . Future research could focus on exploring the therapeutic potential of this compound, its optimization, and its detailed pharmacokinetic and pharmacodynamic properties.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-5-6-22-11-14(21-17(22)7-12)10-20-19(23)13-8-15(24-2)18(26-4)16(9-13)25-3/h5-9,11H,10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZJWZVRBMLEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxy-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674010.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)

![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)
![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)
![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)





![1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea](/img/structure/B2674028.png)
